REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:8]=[CH:7][N:6]([CH2:9][O:10][CH2:11][CH2:12][Si:13]([CH3:16])([CH3:15])[CH3:14])[N:5]=1)([O-])=O>[Pd].CO>[CH3:14][Si:13]([CH3:16])([CH3:15])[CH2:12][CH2:11][O:10][CH2:9][N:6]1[CH:7]=[CH:8][C:4]([NH2:1])=[N:5]1
|
Name
|
|
Quantity
|
125 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=NN(C=C1)COCC[Si](C)(C)C
|
Name
|
|
Quantity
|
13 g
|
Type
|
catalyst
|
Smiles
|
[Pd]
|
Name
|
|
Quantity
|
1 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
The resulting solution was stirred at 30° C. for 4 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
Into a 2 L round-bottom flask purged
|
Type
|
TEMPERATURE
|
Details
|
maintained with an inert atmosphere of nitrogen
|
Type
|
FILTRATION
|
Details
|
The solids were then filtered
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under vacuum
|
Reaction Time |
4 h |
Name
|
|
Type
|
product
|
Smiles
|
C[Si](CCOCN1N=C(C=C1)N)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 110 g | |
YIELD: PERCENTYIELD | 80% | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |